2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropane ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring, followed by the introduction of the cyclopropane carboxylic acid moiety. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing the desired 1,2,3-triazole derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and higher yields. The use of metal-free catalysts and environmentally benign solvents further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the cyclopropane carboxylic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with applications in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. The cyclopropane ring can also interact with hydrophobic regions of proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
Uniqueness
What sets 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid apart from similar compounds is its combination of a cyclopropane ring and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance in scientific research .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(2-methyltriazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10-8-3-6(9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
PWTYUGISKKIBKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2CC2C(=O)O |
Origin of Product |
United States |
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